molecular formula C19H18N2O7S B11140099 (2-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid

(2-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid

Cat. No.: B11140099
M. Wt: 418.4 g/mol
InChI Key: JBXFYHRBMAGWHK-UHFFFAOYSA-N
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Description

The compound (2-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid is a complex organic molecule that features a chromenone core, a thiazole ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

The compound (2-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone core can yield quinone derivatives, while substitution reactions on the thiazole ring can produce a variety of substituted thiazoles .

Scientific Research Applications

The compound (2-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chromenone core and thiazole ring are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (2-{[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid apart from similar compounds is its unique combination of a chromenone core, thiazole ring, and acetic acid moiety. This combination imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C19H18N2O7S

Molecular Weight

418.4 g/mol

IUPAC Name

2-[2-[[2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C19H18N2O7S/c1-9-11-4-5-13(26-2)17(27-3)16(11)28-18(25)12(9)7-14(22)21-19-20-10(8-29-19)6-15(23)24/h4-5,8H,6-7H2,1-3H3,(H,23,24)(H,20,21,22)

InChI Key

JBXFYHRBMAGWHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC3=NC(=CS3)CC(=O)O

Origin of Product

United States

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